molecular formula C8H16ClNO2 B13462916 methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride

methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride

Cat. No.: B13462916
M. Wt: 193.67 g/mol
InChI Key: RWBZWBLPPVJWFX-FXRZFVDSSA-N
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Description

Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride is an organic compound with a complex structure that includes an amino group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced through a subsequent reaction with an appropriate amine source. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. Purification steps, including distillation and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amino derivatives .

Scientific Research Applications

Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in hydrolysis reactions. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino esters and methylated derivatives, such as methyl (2E)-5-amino-5-methylhexanoate and methyl (2E)-5-amino-5-methylhex-2-enoate .

Uniqueness

Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (E)-5-amino-5-methylhex-2-enoate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2,9)6-4-5-7(10)11-3;/h4-5H,6,9H2,1-3H3;1H/b5-4+;

InChI Key

RWBZWBLPPVJWFX-FXRZFVDSSA-N

Isomeric SMILES

CC(C)(C/C=C/C(=O)OC)N.Cl

Canonical SMILES

CC(C)(CC=CC(=O)OC)N.Cl

Origin of Product

United States

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